molecular formula C7H10O4S B560694 3-Methylbenzenesulfonic acid hydrate CAS No. 342385-54-0

3-Methylbenzenesulfonic acid hydrate

Cat. No.: B560694
CAS No.: 342385-54-0
M. Wt: 190.213
InChI Key: GHLYGGIKYFLYTH-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonic acid hydrate is an organic compound with the molecular formula C7H10O4S. It is a derivative of benzenesulfonic acid where a methyl group is substituted at the third position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its strong acidic properties and solubility in water and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonic acid hydrate can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or sulfur trioxide, resulting in the formation of 3-methylbenzenesulfonic acid. The hydrate form is obtained by crystallizing the product from water .

Industrial Production Methods: On an industrial scale, the sulfonation of toluene is carried out in large reactors where toluene is mixed with sulfuric acid under controlled temperature and pressure conditions. The reaction mixture is then cooled, and the product is crystallized to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenesulfonic acid hydrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the sulfonic acid group can be replaced by other substituents.

    Esterification: It reacts with alcohols to form esters.

    Neutralization: It can be neutralized by bases to form salts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methylbenzenesulfonic acid hydrate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbenzenesulfonic acid hydrate involves its strong acidic properties. It acts as a proton donor in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can alter the pH of solutions, affecting enzyme activity and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzenesulfonic acid hydrate is unique due to its specific substitution pattern, which influences its solubility, reactivity, and applications in various fields. Its strong acidic nature and ability to form stable hydrates make it valuable in both laboratory and industrial settings .

Biological Activity

3-Methylbenzenesulfonic acid hydrate (CAS Number: 342385-54-0) is an organic compound with significant biological activity and applications across various fields, including environmental science, chemistry, and medicine. This article explores its biological properties, mechanisms of action, and implications for research and industry.

Molecular Formula: C₇H₈O₃S·H₂O
Molecular Weight: 190.22 g/mol
Structure: The compound features a sulfonic acid group (-SO₃H) attached to a methyl-substituted benzene ring, specifically at the meta position.

The primary mechanism of action for this compound involves its strong acidic properties. As a sulfonic acid, it can donate protons (H⁺) in aqueous solutions, significantly altering the pH and affecting various biochemical processes. This ability to modulate pH is crucial in influencing enzyme activity and other metabolic pathways in biological systems.

1. Biodegradation and Environmental Impact

This compound has been identified as a significant biodegradation product from azo dyes during fungal degradation processes. This highlights its potential role in environmental bioremediation , where it may assist in breaking down complex pollutants into less harmful substances.

2. Toxicological Profile

Despite its utility, the compound exhibits acute toxicity upon ingestion or dermal contact, necessitating careful handling in laboratory and industrial settings. Toxicological studies indicate that exposure can lead to adverse health effects, which underscores the importance of safety measures when working with this compound.

3. Enzyme Interactions

Research has explored the interactions of this compound with various enzymes. These studies are pivotal in understanding its biodegradability and ecological effects. The compound's unique structural configuration allows it to interact differently with enzymes compared to other sulfonic acids, potentially influencing metabolic pathways in microorganisms .

Applications in Research

This compound finds applications across several domains:

  • Chemistry: Used as a catalyst in organic synthesis reactions such as esterification and transesterification.
  • Biology: Employed in the preparation of biological buffers and reagents.
  • Medicine: Involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Industry: Utilized in producing detergents, dyes, and other industrial chemicals.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds:

Compound NameMolecular FormulaUnique Features
Benzenesulfonic AcidC₆H₆O₃SParent compound without methyl substitution
p-Toluenesulfonic AcidC₇H₈O₃SMethyl group at para position
o-Toluenesulfonic AcidC₇H₈O₃SMethyl group at ortho position
Phenylsulfonic AcidC₆H₆O₂SLacks methyl substitution; simpler structure

The meta positioning of the methyl group in this compound influences its solubility and reactivity compared to its ortho and para counterparts. This unique configuration contributes to its specific biological activities and interactions within biological systems.

Case Studies

Several studies have investigated the biological implications of this compound:

  • Environmental Remediation Study : A study demonstrated that this compound serves as an effective biodegradation product during the breakdown of azo dyes by fungi, indicating its potential use in bioremediation strategies aimed at detoxifying contaminated environments.
  • Toxicological Assessment : Research assessing the acute toxicity of this compound found significant health risks associated with exposure, leading to recommendations for stringent safety protocols during handling .

Properties

IUPAC Name

3-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.H2O/c1-6-3-2-4-7(5-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYGGIKYFLYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342385-54-0
Record name m-Toluenesulfonic acid hydrate
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